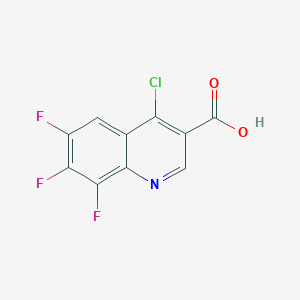

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRDDAKYGCCPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224699 |

Source

|

| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207231-25-2 |

Source

|

| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207231-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

Foreword: The Strategic Importance of Fluorinated Quinolones

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The introduction of fluorine atoms into the quinoline ring system profoundly influences the molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved cell permeability. The subject of this guide, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, is a key intermediate in the synthesis of advanced fluoroquinolone derivatives, making a thorough understanding of its synthesis crucial for researchers and professionals in drug discovery and development.[3][4] This document provides an in-depth, scientifically grounded guide to the synthesis of this valuable compound, emphasizing the underlying chemical principles and offering practical, field-proven insights.

Strategic Synthesis Pathway: A Three-Stage Approach

The most reliable and scalable synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is achieved through a three-stage process, beginning with the well-established Gould-Jacobs reaction to construct the core quinoline ring system.[5] This is followed by the hydrolysis of the resulting ester and a final chlorination step.

Caption: Overall synthetic workflow for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.

Part 1: The Gould-Jacobs Reaction - Constructing the Quinoline Core

The synthesis commences with the Gould-Jacobs reaction, a powerful method for the preparation of 4-hydroxyquinoline derivatives.[5] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Step 1.1: Condensation of 2,3,4-Trifluoroaniline with Diethyl ethoxymethylenemalonate (DEEM)

The initial step is a nucleophilic substitution reaction where the amino group of 2,3,4-trifluoroaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form the stable intermediate, ethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate. The trifluoro-substituted aniline is a critical starting material, and its synthesis can be achieved from tetrafluorobenzene.[6]

Step 1.2: Thermal Cyclization

This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[7] The high-boiling point solvent, such as diphenyl ether or Dowtherm A, is essential to achieve the necessary temperature for this intramolecular reaction.[8][9] The reaction proceeds to yield ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate.

Caption: Mechanism of the Gould-Jacobs reaction for the formation of the quinoline ring.

Part 2: Saponification - Unmasking the Carboxylic Acid

The ethyl ester of the quinoline-3-carboxylic acid is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.[5]

Part 3: Chlorination - Installation of the Key Chloro Group

The final step involves the conversion of the 4-hydroxy group to a 4-chloro group. This transformation is crucial as the 4-chloro substituent serves as a reactive site for subsequent nucleophilic substitutions in the synthesis of various fluoroquinolone derivatives.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[10][11] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 2,3,4-trifluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will begin to distill off.

-

Cyclization: After the initial heating period, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 volumes relative to the aniline). Increase the temperature to 250-260 °C and maintain for 1-2 hours, continuing to distill off ethanol.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Add hexane or a similar non-polar solvent to facilitate further precipitation. Filter the solid, wash with hexane, and dry under vacuum to yield the crude product.

-

Purification: The crude ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate can be recrystallized from a suitable solvent like ethanol or acetic acid to obtain a purified product.

Synthesis of 4-Hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid

-

Reaction Setup: To a round-bottom flask, add ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (1 equivalent) and a 10% aqueous solution of sodium hydroxide (5-10 equivalents).

-

Hydrolysis: Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid, such as concentrated hydrochloric acid, until the pH is acidic (pH 2-3). The carboxylic acid will precipitate out of the solution.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid.

Synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Chlorination: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

-

Purification: The crude 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | Colorless liquid |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid |

| Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate | C₁₂H₈F₃NO₃ | 287.19 | Off-white solid |

| 4-Hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid | C₁₀H₄F₃NO₃ | 259.14 | White solid |

| 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid | C₁₀H₃ClF₃NO₂ | 277.58 | Pale yellow solid |

Analytical Characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring system and the carboxylic acid carbon. The fluorine substitution will result in complex splitting patterns for the carbons in the benzene portion of the quinoline ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Applications in Drug Development

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a pivotal building block for the synthesis of novel fluoroquinolone antibiotics. The 4-chloro group is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains at this position, which is a key determinant of the antibacterial spectrum and potency of the final drug molecule. The trifluoro substitution pattern at the 6, 7, and 8 positions is of particular interest for developing next-generation fluoroquinolones with activity against resistant bacterial strains.

Conclusion

The synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, while involving multiple steps, is a well-defined and reproducible process rooted in fundamental organic chemistry principles. The Gould-Jacobs reaction provides a robust entry to the core quinoline structure, and subsequent hydrolysis and chlorination are reliable transformations. A thorough understanding of each step, coupled with careful execution of the experimental protocols, will enable researchers to efficiently produce this valuable intermediate for the advancement of fluoroquinolone-based drug discovery programs.

References

-

PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available from: [Link]

- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

National Center for Biotechnology Information. Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]

-

PubMed. Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Available from: [Link]

-

PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]

-

SciSpace. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PubMed. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Available from: [Link]

-

Molbase. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... Available from: [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

-

MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available from: [Link]

-

IROST. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

-

Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

-

Thieme. 4. 13C NMR Spectroscopy. Available from: [Link]

Sources

- 1. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 7. ablelab.eu [ablelab.eu]

- 8. prepchem.com [prepchem.com]

- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Landscape of a Novel Quinolone

This document serves as a comprehensive technical guide on the physicochemical properties of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. As a highly functionalized quinoline derivative, this compound holds significant potential in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—a chlorine atom and three fluorine atoms—on the quinoline scaffold suggests unique electronic and biological properties. However, it is crucial to note that at the time of this writing, specific experimental data for this exact molecule is not extensively available in public-domain literature.

Therefore, this guide adopts a dual-pronged approach. Firstly, it presents the known fundamental properties and offers expert insights into the predicted physicochemical characteristics, grounded in data from structurally analogous compounds. Secondly, and perhaps more critically for the practicing scientist, it provides detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories. This approach ensures both immediate theoretical understanding and a practical framework for empirical validation.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its molecular identity.

Chemical Structure and Composition

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a quinoline core substituted with a carboxylic acid at the 3-position, a chlorine atom at the 4-position, and fluorine atoms at the 6, 7, and 8-positions.

-

Molecular Formula: C₁₀H₃ClF₃NO₂[1]

-

Molecular Weight: 261.58 g/mol [1]

-

Canonical SMILES: c1c(c(c(c2c1c(c(cn2)C(O)=O)[Cl])F)F)F

The arrangement of these functional groups is depicted in the following logical diagram:

Caption: Core functional groups of the target molecule.

Physicochemical Properties: Knowns and Expert Projections

The interplay of the quinoline nucleus, the acidic carboxylic group, and the electronegative halogen substituents dictates the compound's behavior in various chemical and biological systems.

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties. It is imperative to treat predicted values as estimations pending experimental verification.

| Property | Value | Source/Basis of Estimation |

| Molecular Formula | C₁₀H₃ClF₃NO₂ | ChemDiv[1] |

| Molecular Weight | 261.58 g/mol | ChemDiv[1] |

| Melting Point | Estimated: >250 °C | Based on similar structures like 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (267-274 °C)[2] and 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (242-245 °C)[3][4]. The high degree of halogenation and the carboxylic acid functionality suggest strong intermolecular forces, leading to a high melting point. |

| Boiling Point | Estimated: >350 °C | Extrapolated from the predicted boiling point of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (380.3°C)[5]. High molecular weight and polarity suggest a high boiling point. |

| Aqueous Solubility | Predicted: Low | The presence of multiple fluorine and chlorine atoms significantly increases lipophilicity. While the carboxylic acid can ionize to improve solubility at higher pH, the overall molecule is expected to have low aqueous solubility. |

| Solubility in Organic Solvents | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF), and potentially in alcohols. | Based on general solubility of quinoline derivatives and the polar nature of the carboxylic acid group.[2] |

| pKa (acid dissociation constant) | Estimated: 1.0 - 3.0 | The strong electron-withdrawing effects of the trifluoro and chloro substituents are expected to significantly acidify the carboxylic acid proton, making it a much stronger acid than benzoic acid (pKa ~4.2). This is supported by the predicted pKa of the structurally similar 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (0.53)[5]. |

Rationale Behind Property Estimations

-

Melting and Boiling Points: The high degree of halogenation and the presence of the carboxylic acid group, which can form strong hydrogen-bonded dimers, suggest significant intermolecular forces. These forces require substantial energy to overcome, leading to high melting and boiling points.

-

Solubility: The lipophilic nature of the heavily halogenated quinoline ring is the dominant factor for solubility. While the carboxylic acid provides a handle for aqueous solubility, especially in its deprotonated (carboxylate) form at basic pH, the overall molecule is expected to be sparingly soluble in water. In organic synthesis, polar aprotic solvents like DMSO and DMF are likely to be effective.

-

pKa: The acidity of the carboxylic acid is dramatically influenced by the electronic effects of the substituents on the quinoline ring. The chlorine at the 4-position and the three fluorine atoms at the 6, 7, and 8-positions are all strongly electron-withdrawing through inductive effects. This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.

Experimental Protocols for Physicochemical Characterization

To bridge the gap between estimation and empirical data, the following protocols are provided as a guide for laboratory determination of the key physicochemical properties.

Workflow for Physicochemical Profiling

Caption: Experimental workflow for material characterization.

Synthesis and Purification

A plausible synthetic route would involve the cyclization of a suitably substituted aniline with a diethyl ethoxymethylenemalonate (EMME) equivalent, followed by hydrolysis and chlorination.

Step-by-Step Protocol:

-

Condensation: React 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate in a high-boiling point solvent (e.g., Dowtherm A) at elevated temperatures (e.g., 250 °C) to facilitate the Gould-Jacobs reaction, yielding ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: Saponify the resulting ester using a strong base (e.g., NaOH in ethanol/water) to yield 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Chlorination: React the 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 4-position. This step should be performed under anhydrous conditions, often with a catalytic amount of a base like pyridine or DMF.[6]

-

Purification: The crude product should be purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.

Melting Point Determination

Methodology:

-

A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is ramped up slowly (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Determination

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Methodology (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Alternative Methodology (UV-Vis Spectrophotometry):

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of the compound is prepared in a suitable solvent.

-

A small aliquot of the stock solution is added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities is plotted against pH.

-

The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹. The conjugation with the quinoline ring and the electron-withdrawing substituents may shift this value.[7]

-

C=C and C=N stretching vibrations from the quinoline ring in the 1600-1450 cm⁻¹ region.

-

Strong C-F stretching bands, typically in the 1350-1000 cm⁻¹ region.

-

A C-Cl stretching vibration, usually below 800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, only one aromatic proton signal is expected on the quinoline ring. The carboxylic acid proton will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: Ten distinct carbon signals are expected. The chemical shifts will be influenced by the attached halogens and functional groups. The carbonyl carbon of the carboxylic acid will be significantly downfield.

-

¹⁹F NMR: Three distinct fluorine signals are anticipated, and their coupling patterns with each other and with neighboring protons (if any) will provide valuable structural information.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observable, and its mass-to-charge ratio (m/z) will confirm the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a characteristic feature, with two molecular ion peaks separated by two mass units (M⁺ and M+2).

Conclusion and Future Directions

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid represents a molecule of significant interest for further investigation. While a complete experimental dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a robust framework for its characterization. The provided estimations, based on sound chemical principles and data from related compounds, offer a valuable starting point for researchers. The detailed experimental protocols are intended to empower scientists to generate the empirical data needed to fully unlock the potential of this and similar novel chemical entities in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR spectra. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid | 86393-33-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 7-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-4-オキソキノリン-3-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | 23779-95-5 [chemicalbook.com]

- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

The Architectonics of Inhibition: A Technical Guide to the Biological Activity of Fluoroquinolone Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroquinolone carboxylic acids represent a cornerstone of synthetic antibacterial chemotherapy, wielding potent bactericidal activity against a wide spectrum of pathogens. This in-depth technical guide moves beyond a superficial overview to provide a granular analysis of their biological activity. We will dissect the molecular choreography of their interaction with bacterial type II topoisomerases, explore the intricate structure-activity relationships that govern their efficacy and spectrum, and detail the experimental methodologies crucial for their evaluation. This document is structured to serve as a field-proven resource, blending foundational principles with the practical insights required for novel drug development and advanced research in infectious diseases.

Core Mechanism of Action: Inducing Lethal DNA Lesions

The defining biological activity of fluoroquinolones is their ability to interrupt DNA replication, ultimately leading to bacterial cell death.[1] This is not achieved by direct DNA binding, but rather by targeting and stabilizing a transient intermediate in the catalytic cycle of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][3] These enzymes are critical for managing the topological state of bacterial DNA, a process vital for replication, transcription, and repair.[4]

The Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (a Type II Topoisomerase): Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process that compacts the DNA and facilitates the unwinding required for replication fork progression. It is composed of two GyrA and two GyrB subunits.[4]

-

Topoisomerase IV (a Type IIA Topoisomerase): Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, ensuring their proper segregation into daughter cells. It is composed of two ParC and two ParE subunits.[4]

While both enzymes are targeted, a notable dichotomy exists in their primary inhibition. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2][5] Newer generation fluoroquinolones, however, often exhibit more balanced activity against both enzymes, a desirable trait for broad-spectrum efficacy.[2][5]

The Poison Pill Mechanism: Stabilizing the Cleavage Complex

Fluoroquinolones function as "topoisomerase poisons." They do not inhibit the enzyme's initial DNA binding or cleavage activity. Instead, they bind to the enzyme-DNA complex after the enzyme has created a double-strand break.[6] This interaction forms a stable ternary complex (Fluoroquinolone-Enzyme-DNA) that physically obstructs the movement of the DNA replication fork.[2][6] The stalled replication machinery and the persistence of these double-strand breaks trigger the SOS response and ultimately lead to rapid, concentration-dependent bactericidal activity.[3][7] Mammalian cells possess topoisomerases, but they are structurally distinct and are not significantly affected by antibacterial concentrations of fluoroquinolones.[5]

Caption: Fluoroquinolone mechanism of action via DNA gyrase inhibition.

Structure-Activity Relationships (SAR): The Blueprint for Potency

The antibacterial potency and spectrum of fluoroquinolones are exquisitely sensitive to the chemical substituents at various positions on their core bicyclic structure.[8] Understanding these relationships is paramount for the rational design of new derivatives with improved activity or tailored properties.

| Position | Substituent | Impact on Biological Activity |

| N-1 | Alkyl, Cycloalkyl (e.g., cyclopropyl), Aryl | Influences overall potency and cell penetration. A cyclopropyl group (as in Ciprofloxacin) is often associated with potent activity against DNA gyrase.[9] |

| C-3 & C-4 | Carboxylic acid & Ketone | Essential for binding to the DNA gyrase-DNA complex and for antibacterial activity.[10] These positions are involved in interactions with the enzyme and chelation of magnesium ions. |

| C-6 | Fluorine atom | Dramatically increases antibacterial potency and cell penetration.[11] This is the hallmark substitution that defines the "fluoroquinolone" class. |

| C-7 | Piperazine ring (or other N-heterocycles) | Modulates the spectrum of activity, potency, and pharmacokinetic properties. Substitutions on the piperazine ring can enhance activity against Gram-positive bacteria and atypical pathogens. |

| C-8 | Halogen, Methoxy group | A C-8 methoxy group can enhance activity and, critically, may reduce the frequency of resistance development by requiring mutations in both gyrase and topoisomerase IV for high-level resistance to emerge.[6] |

The core pharmacophore required for activity consists of the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[11] Modifications that deviate significantly from this core, such as removing the C-3 carboxyl group, typically result in a complete loss of antibacterial activity.[11][12]

Quantifying Biological Activity: Key Experimental Protocols

Evaluating the biological activity of novel fluoroquinolone derivatives requires robust and standardized in vitro assays. These protocols form the basis of a self-validating system for assessing potency and mechanism.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the most fundamental measure of a compound's antibacterial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

Causality of Experimental Choices: The broth microdilution method is preferred for its quantitative results, efficiency in testing multiple compounds and concentrations, and conservation of reagents.[15][16] Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the drug's activity.[15]

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Compound Stock: Accurately weigh the fluoroquinolone carboxylic acid and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.[15]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired final concentrations.

-

Inoculum Preparation: Culture the test bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the adjusted bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader to measure absorbance (OD₆₀₀).[16]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the effect of a compound on the primary enzymatic function of DNA gyrase: its ability to introduce negative supercoils into relaxed circular DNA.[17]

Causality of Experimental Choices: Agarose gel electrophoresis is used to separate different DNA topoisomers. Supercoiled DNA is more compact and migrates faster through the gel than relaxed DNA. The inhibition of gyrase activity is therefore visualized as a shift from fast-migrating supercoiled DNA to slow-migrating relaxed DNA.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (containing both GyrA and GyrB subunits), and an ATP-containing reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the test fluoroquinolone or a known inhibitor (e.g., ciprofloxacin) to the reaction tubes. Include a "no inhibitor" control and a "no enzyme" control.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), visualize the DNA bands under UV light, and document the results. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry.

Mechanisms of Resistance: Circumventing Inhibition

The clinical utility of fluoroquinolones is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for developing next-generation agents that can overcome them. The two primary mechanisms are:

-

Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[18][19][20] These mutations, typically within a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[19][21]

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones by either decreasing their uptake or actively pumping them out.[4]

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport fluoroquinolones out of the cell.[18][19]

-

Porin Channel Modification: In Gram-negative bacteria, mutations that downregulate or alter the structure of outer membrane porin channels (like OmpF) can reduce the influx of the drug into the cell.[18]

-

Conclusion and Future Directions

Fluoroquinolone carboxylic acids remain a powerful class of antibacterial agents due to their potent bactericidal mechanism targeting bacterial type II topoisomerases. Their biological activity is a direct function of their chemical structure, offering vast opportunities for synthetic modification to enhance potency, broaden the spectrum, and overcome resistance. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of new derivatives. Future research will undoubtedly focus on designing compounds that are less susceptible to existing resistance mechanisms, perhaps by exhibiting dual-targeting capabilities with high affinity for both gyrase and topoisomerase IV, or by evading efflux pump recognition. The foundational principles of their mechanism and the structure-activity relationships will continue to guide the development of the next generation of these essential medicines.

References

-

Fluoroquinolones (and Quinolones) * - Louisiana Department of Health. [Link]

-

Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones . Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

-

Fluoroquinolones - Infectious Diseases . MSD Manual Professional Edition. [Link]

-

Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX . RegisteredNurseRN. (2022). [Link]

-

Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance . Pharmaceuticals, 15(9), 1056. [Link]

-

Paton, J. H., & Reeves, D. S. (1988). Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use . Drugs, 36(2), 193–228. [Link]

-

Redgrave, L. S., et al. (2014). Mechanisms of drug resistance: quinolone resistance . Nature Reviews Microbiology, 12(8), 565-573. [Link]

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones . Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

-

Al-Soud, Y. A., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents . Jordan Journal of Pharmaceutical Sciences, 11(3). [Link]

-

Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections . Infectious Diseases Society of America. [Link]

-

Al-Trawneh, S. A., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives . Journal of Chemistry. [Link]

-

The structure-activity relationship for fluoroquinolone antibiotics . ResearchGate. [Link]

-

Osada, Y., & Une, T. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives . Arzneimittel-Forschung, 36(2), 229-34. [Link]

-

Spangler, S. K., et al. (1996). In vitro activity of fluoroquinolones against gram-positive bacteria . Journal of Antimicrobial Chemotherapy, 37 Suppl A, 17-33. [Link]

-

Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones . Drugs, 49 Suppl 2, 16-28. [Link]

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent . Journal of Medicinal Chemistry. [Link]

-

Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities . Methods in Molecular Medicine, 84, 161-74. [Link]

-

Synthesis and biological evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances . Nature Protocols, 3(2), 163–175. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance . Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics . ResearchGate. [Link]

-

Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones . Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Zhao, X., et al. (1997). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance . Proceedings of the National Academy of Sciences, 94(25), 13991–13996. [Link]

-

Hiasa, H., et al. (2005). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones . Antimicrobial Agents and Chemotherapy, 49(7), 2788–2794. [Link]

-

Predicting the minimal inhibitory concentration of fluoroquinolones for Escherichia coli using an accumulation model . ResearchGate. [Link]

-

Synthesis and biological evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors . Taylor & Francis Online. [Link]

-

Barnard, F. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance . ACS Infectious Diseases, 7(9), 2479–2499. [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC) . Emery Pharma. (2016). [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines . IntechOpen. [Link]

-

Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . ResearchGate. [Link]

-

Ruiz, J. (2003). Molecular mechanisms of fluoroquinolone resistance . Current Opinion in Investigational Drugs, 4(2), 158-64. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance . PubMed. [Link]

-

In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards . PubMed. [Link]

-

The minimum inhibitory concentration of antibiotics . BMG LABTECH. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening . Antimicrobial Agents and Chemotherapy. [Link]

-

Quinolones: structure-activity relationships and future predictions . Microbiology Society. [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics . PubMed. [Link]

-

Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates . PMC. [Link]

-

Mechanism of action of and resistance to quinolones . PMC. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ldh.la.gov [ldh.la.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. emerypharma.com [emerypharma.com]

- 14. mdpi.com [mdpi.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid: An In-depth Technical Analysis for Researchers

Introduction: The Significance of a Highly Functionalized Quinolone Core

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline core is a well-established pharmacophore present in numerous antimicrobial agents. The strategic placement of a chloro group at the 4-position offers a reactive handle for further synthetic modifications, while the trifluoro substitution on the benzo ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The carboxylic acid at the 3-position is crucial for its biological activity, often involved in binding to target enzymes or receptors.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust predictive framework for its characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar quinolone derivatives.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural features that will dominate the spectra are the quinoline ring system, the carboxylic acid group, the chloro substituent, and the three fluorine atoms on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and indispensable information.

Experimental Considerations: The Choice of Solvent

The choice of solvent is critical for acquiring high-quality NMR spectra, particularly for carboxylic acids which can undergo hydrogen bonding and proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent for this compound. Its polar aprotic nature will effectively dissolve the carboxylic acid, and the acidic proton of the carboxyl group will be readily observable, typically as a broad singlet.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is expected to be relatively simple, with two key signals in the aromatic region and one for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~13.0 - 14.0 | broad singlet | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~9.1 - 9.3 | singlet | H-2 | This proton is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding. |

| ~8.0 - 8.2 | triplet (or doublet of doublets) | H-5 | This proton is on the benzene ring and will be coupled to the adjacent fluorine atoms at C-6. The multiplicity will depend on the coupling constants. |

Diagram: Predicted ¹H NMR Spectral Features

Caption: Predicted key signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the ten distinct carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Cl, F) and the aromaticity of the quinoline ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 - 168 | C-3 (C=O) | The carboxylic acid carbonyl carbon is typically found in this region. |

| ~150 - 153 | C-4 | Attached to both chlorine and nitrogen, this carbon is significantly deshielded. |

| ~148 - 151 | C-2 | Adjacent to nitrogen and the carboxylic acid, this carbon is also deshielded. |

| ~145 - 155 (with C-F coupling) | C-6, C-7, C-8 | These carbons are directly bonded to fluorine and will appear as doublets with large one-bond C-F coupling constants. Their exact chemical shifts are difficult to predict precisely without experimental data. |

| ~138 - 142 | C-8a | A quaternary carbon in the quinoline ring system. |

| ~125 - 128 | C-4a | Another quaternary carbon in the quinoline ring system. |

| ~120 - 123 | C-5 | This carbon is part of the benzene ring and its chemical shift is influenced by the adjacent fluorine atom. |

| ~115 - 118 | C-3 (quinoline) | The carbon bearing the carboxylic acid group. |

Diagram: Workflow for ¹³C NMR Analysis

Caption: Logical flow for interpreting the ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environments

¹⁹F NMR is a highly sensitive technique that will provide distinct signals for each of the three fluorine atoms, assuming they are chemically non-equivalent. The chemical shifts and coupling patterns will be informative of their positions on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| -130 to -150 | doublet of doublets | F-6 | Coupled to F-7 and H-5. |

| -140 to -160 | triplet | F-7 | Coupled to F-6 and F-8. |

| -150 to -170 | doublet | F-8 | Coupled to F-7. |

Note: The exact chemical shifts and coupling constants are highly dependent on the molecular geometry and solvent. The provided ranges are estimates based on typical values for fluoroaromatic compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 - 1725 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C and C=N stretches | Aromatic quinoline ring |

| 1100 - 1300 | C-F stretches | Aryl fluorides |

| ~750 - 850 | C-Cl stretch | Aryl chloride |

Diagram: Key IR Absorption Regions

Caption: Expected characteristic peaks in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity.

High-Resolution Mass Spectrometry (HRMS)

For 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (C₁₀H₃ClF₃NO₂), the expected exact mass can be calculated:

-

[M] ⁺: Calculated for C₁₀H₃³⁵Cl¹⁹F₃¹⁴N¹⁶O₂: 280.9757

-

[M+H] ⁺: Calculated for C₁₀H₄³⁵Cl¹⁹F₃¹⁴N¹⁶O₂: 281.9835

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the molecular ion peak.

Fragmentation Pattern

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentations:

-

Loss of COOH: A prominent fragmentation pathway would be the loss of the carboxylic acid group as a radical, leading to a fragment ion at m/z [M - 45]⁺.

-

Loss of Cl: Loss of the chlorine atom (m/z [M - 35]⁺) is also a possible fragmentation pathway.

-

Loss of CO: Subsequent loss of carbon monoxide from the quinoline ring is also a common fragmentation for such heterocyclic systems.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. The analysis of expected NMR, IR, and MS data offers a solid foundation for researchers to identify and characterize this compound upon its synthesis. The interplay of the various functional groups creates a unique spectroscopic fingerprint that, when fully elucidated, will be invaluable for quality control, reaction monitoring, and the interpretation of its biological activity. The provided theoretical framework should empower researchers to confidently approach the structural verification of this and related novel quinolone derivatives, thereby accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to In Silico Modeling and Molecular Docking of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimalarial properties.[1][2][3] This technical guide provides an in-depth, methodology-focused walkthrough for the in silico analysis of a specific derivative, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. We will navigate the complete molecular docking workflow, from ligand preparation and target selection to the critical analysis of binding interactions and post-docking validation. This document is structured not as a rigid protocol but as a logical journey, explaining the causality behind each computational step to empower researchers to apply these techniques with scientific rigor and confidence.

Foundational Principles: The 'Why' of In Silico Modeling

In modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[1] Molecular docking, a cornerstone of this approach, predicts the preferred orientation of a ligand when bound to a protein target.[4] This computational simulation allows us to:

-

Hypothesize Mechanism of Action: By identifying the most stable binding pose, we can infer how a molecule might inhibit or activate a protein's function.

-

Prioritize Candidates: Docking scores provide a quantitative estimate of binding affinity, enabling the ranking of numerous candidate molecules for synthesis and in vitro testing.

-

Guide Lead Optimization: Understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex allows for rational, structure-based design of more potent and selective analogs.

This guide uses 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid as a case study to illustrate a robust and self-validating computational workflow.

The Workflow: A Conceptual Overview

The process of taking a small molecule from a 2D structure to a validated 3D docked pose is a multi-stage process. Each step builds upon the last, and meticulous execution at each stage is critical for the biological relevance of the final results.

Caption: High-level workflow for a typical molecular docking study.

Phase 1: Meticulous Preparation of Molecular Structures

The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and its protein target.

Ligand Preparation: From 2D to 3D

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.

Experimental Protocol:

-

Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is sourced from a reliable chemical database like PubChem or ZINC.[5][6][7]

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES representation into an initial 3D structure.

-

Energy Minimization: This is a critical step. The initial 3D structure is not necessarily at its lowest energy state. A force field (e.g., MMFF94 or UFF) is applied to relax the structure, resolving steric clashes and optimizing bond lengths and angles to find a low-energy conformer.

-

Assign Partial Charges: The electrostatic interactions between the ligand and protein are crucial for binding. Gasteiger charges are a common and efficient method for assigning partial charges for docking studies with software like AutoDock.

-

Define Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely. This allows it to explore different conformations of the ligand within the protein's binding site.

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, which now includes charge and rotatable bond information, is saved in the PDBQT file format.

Target Selection & Preparation

The choice of a protein target is hypothesis-driven. Quinolone derivatives are known to target a wide range of proteins, including bacterial DNA gyrase, various kinases, and sirtuins.[2][8][9] For this guide, we will select Sirtuin 3 (SIRT3) as a representative target, given its relevance in cancer metabolism and the known activity of quinoline derivatives against it.[8]

Experimental Protocol:

-

Retrieve Protein Structure: The 3D crystal structure of human SIRT3 is downloaded from the Protein Data Bank (PDB). Let's assume we are using PDB ID: 4FVT, which is a structure of SIRT3 in complex with a known inhibitor.

-

Clean the PDB File: Crystal structures are complex and contain non-essential molecules for docking.

-

Remove Water Molecules: Water molecules are typically removed from the active site to allow the ligand to bind.

-

Remove Co-crystallized Ligands & Cofactors: The original inhibitor and any non-essential cofactors are removed to create a vacant binding site (apo form).

-

Select the Correct Chain: If the protein is a multimer, select only the chain containing the active site of interest.

-

-

Protonation and Charge Assignment:

-

Add Hydrogens: PDB files often lack hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds. The protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) should be set corresponding to a physiological pH (typically ~7.4).[10]

-

Assign Charges: A force field (e.g., Kollman charges) is used to assign partial charges to the protein atoms.

-

-

Save as PDBQT: Similar to the ligand, the prepared protein structure is saved in the PDBQT format for compatibility with AutoDock tools.

A Note on Target Unavailability: If a crystal structure for a target protein is not available, a high-quality homology model can be generated using servers like SWISS-MODEL, provided a suitable template structure exists.[11][12][13][14]

Phase 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, robust, and computationally efficient program for molecular docking.[15] It uses a sophisticated gradient optimization method in its search for the best ligand pose.

Caption: The core workflow for executing a molecular docking simulation.

Experimental Protocol:

-

Define the Search Space (Grid Box): We must tell Vina where to perform the docking. This is done by defining a 3D grid, or "box," that encompasses the entire active site of the protein.

-

Causality: The box must be large enough to allow the ligand full rotational and translational freedom within the binding pocket. A box that is too small may artificially constrain the ligand and miss the true binding pose. A box that is excessively large increases computation time without benefit. A common practice is to center the grid on the co-crystallized ligand from a reference PDB structure.

-

-

Configure Vina Parameters: A simple text file (config.txt) is used to specify the input files and parameters.

-

receptor = protein.pdbqt

-

ligand = ligand.pdbqt

-

out = 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic_acid_out.pdbqt

-

center_x, center_y, center_z: Coordinates for the center of the grid box.

-

size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

-

exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true minimum energy pose. A value of 8 is a common starting point, but this can be increased for final, high-quality runs.

-

-

Execute the Docking Run: The docking is initiated from the command line: vina --config config.txt --log log.txt

-

Output Generation: Vina will generate two key files:

-

Log File (log.txt): Contains the binding affinity scores for the top predicted poses.

-

Output PDBQT (..._out.pdbqt): A multi-model file containing the 3D coordinates of the top predicted binding poses of the ligand.

-

Phase 3: Analysis, Interpretation, and Validation

A docking score is just a number; the true scientific insight comes from a detailed analysis of the ligand's predicted binding mode and a critical assessment of the result's reliability.

Analyzing Binding Affinity and Poses

The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the Gibbs free energy of binding. More negative values indicate stronger, more favorable binding.

Table 1: Hypothetical Docking Results for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid against SIRT3

| Pose # | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (SIRT3) |

| 1 | -8.5 | 0.000 | PHE-157, HIS-158, ILE-230, ASP-139 |

| 2 | -8.2 | 1.215 | PHE-157, HIS-158, VAL-208 |

| 3 | -7.9 | 1.876 | ILE-230, VAL-208, ALA-85 |

Visualizing Molecular Interactions

This is arguably the most insightful step. Using molecular visualization software like PyMOL or VMD , we analyze the top-scoring pose to understand the specific interactions driving the binding.

-

Hydrogen Bonds: The carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar or charged residues (e.g., Asp, Arg, Ser) in the active site.

-

π-π Stacking: The quinoline ring system can form favorable π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Histidine (HIS).

-

Hydrophobic Interactions: The fluorinated benzene ring can participate in hydrophobic interactions with nonpolar residues (e.g., Leu, Ile, Val).

-

Halogen Bonds: The chlorine atom can potentially form halogen bonds, a specific type of non-covalent interaction.

Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) server can be used to generate 2D diagrams that clearly map these interactions.

Towards a Self-Validating System: Post-Docking Steps

A single docking result is a static snapshot and a prediction. To increase confidence in the findings (the "Trustworthiness" pillar), further computational validation is essential.

-

Molecular Dynamics (MD) Simulation: MD provides a more dynamic and realistic assessment of the ligand-protein complex. By simulating the movement of atoms over time (nanoseconds to microseconds), we can:

-

Assess Stability: Determine if the ligand remains stably bound in its docked pose or if it dissociates.

-

Refine the Pose: Allow for minor conformational adjustments in both the ligand and the protein side chains.

-

Calculate Binding Free Energy: Employ more rigorous (and computationally expensive) methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding energy.

-

-

In Silico ADMET Prediction: A potent molecule is useless as a drug if it has poor pharmacokinetic properties or is toxic. Web-based tools and platforms like ADMET-AI or SwissADME can predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16][17] This early-stage profiling helps to identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, long before committing to costly synthesis.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. By emphasizing the rationale behind each step—from meticulous structure preparation to the critical need for post-docking validation—we establish a framework that moves beyond simple prediction towards genuine molecular insight. This methodology, when applied correctly, serves as a powerful engine for hypothesis generation, enabling researchers to rationally design and prioritize novel therapeutic candidates with greater efficiency and a higher probability of success.

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health (NIH). [Link]

-

The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. RSC Advances. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

ADMET-AI. ADMET-AI Platform. [Link]

-

SWISS-MODEL. SWISS-MODEL Server. [Link]

-

ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. National Institutes of Health (NIH). [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. [Link]

-

SWISS-MODEL: an automated protein homology-modeling server. Oxford Academic. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

ZINC20 · bio.tools. bio.tools. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

-

ZINC-22 A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling. [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

Homology modelling using SWISS-MODEL web server. YouTube. [Link]

-

Chemical databases - Directory of in silico Drug Design tools. VLS3D. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

SWISS-MODEL -- an automated protein homology-modeling server. Health Sciences Library System, University of Pittsburgh. [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.tools [bio.tools]

- 7. ZINC database - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SWISS-MODEL [swissmodel.expasy.org]

- 12. academic.oup.com [academic.oup.com]

- 13. bio.tools [bio.tools]

- 14. SWISS-MODEL -- an automated protein homology-modeling server | HSLS [hsls.pitt.edu]

- 15. dasher.wustl.edu [dasher.wustl.edu]

- 16. ADMET-AI [admet.ai.greenstonebio.com]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of Novel Derivatives from 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluoroquinolone Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including cancer, malaria, and bacterial infections.[1] The introduction of fluorine atoms onto the quinoline ring system can significantly modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[2] This has led to the development of highly effective fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[3][4]

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a highly versatile starting material for the synthesis of novel chemical entities. Its structure presents two primary, orthogonal reaction sites for chemical modification:

-

The C-4 Chlorine Atom: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the quinoline nitrogen and the fluorine atoms on the benzo ring. This allows for the introduction of a wide array of amine, oxygen, and sulfur-based nucleophiles.

-

The C-3 Carboxylic Acid: This functional group is a classic handle for derivatization into esters, amides, and other related functionalities through well-established synthetic methodologies.[5][6]

This guide provides a detailed exploration of the core synthetic strategies for derivatizing this powerful scaffold, complete with step-by-step protocols and the underlying chemical principles that govern these transformations.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The displacement of the chlorine atom at the C-4 position is the cornerstone of derivatization for this scaffold. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored on electron-deficient aromatic systems like quinolines.[7][8][9]

Mechanistic Rationale